Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate
Description
Molecular Architecture and IUPAC Nomenclature
Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate (CAS 59865-90-6) is a heterocyclic compound featuring a 1,3-thiazole ring substituted with an amino group at position 2, a methyl group at position 4, and an acetate ester linkage at position 5. The molecular formula is C₇H₁₀N₂O₂S , with a molecular weight of 186.23 g/mol. The IUPAC name reflects the systematic arrangement of substituents:
- Thiazole core : A five-membered ring containing sulfur (position 1) and nitrogen (position 3).
- Substituents :
| Structural Feature | Chemical Description | Functional Impact |
|---|---|---|
| 1,3-Thiazole ring | Sulfur and nitrogen in a conjugated system | Aromatic stability, π-electron delocalization |
| 2-Amino substituent | Electron-donating -NH₂ group | Hydrogen bonding, nucleophilic reactivity |
| 4-Methyl substituent | Electron-withdrawing alkyl group | Steric hindrance, electronic modulation |
| 5-Acetate ester | Ester functional group | Hydrolysis susceptibility, electrophilic sites |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound are limited, structural analogs provide insights:
- Dihedral angles : In related thiazole-acetate derivatives, the thiazole ring and ester group adopt dihedral angles of ~67°, minimizing steric clashes.
- Hydrogen bonding : The amino group forms intermolecular hydrogen bonds (N–H···O or N–H···S), stabilizing crystal packing.
- Conformational flexibility : The acetate ester may exhibit rotational isomerism around the C–O bond, though steric constraints from the thiazole ring limit free rotation.
Spectroscopic Identification Protocols
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Key NMR features (proton and carbon) include:
| NMR Signal | Chemical Shift (δ) | Assignment |
|---|---|---|
| ¹H NMR | 1.5–2.0 ppm | Methyl group (-CH₃) protons |
| 2.5–3.0 ppm | Thiazole ring methyl (-CH₃) | |
| 3.8–4.0 ppm | Ester methyl (-OCH₃) | |
| 4.2–4.5 ppm | Acetate methylene (-CH₂-) | |
| 6.5–7.0 ppm | Amino proton (-NH₂) exchange | |
| ¹³C NMR | 20–25 ppm | M |
Properties
IUPAC Name |
methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)12-7(8)9-4/h3H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMDSHIPWBSNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another common method involves the reaction of 2-oxo-4-methylthiazole with concentrated ammonia solution at low temperatures, followed by neutralization with sodium carbonate to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to reflux conditions, followed by extraction and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or aminated thiazole derivatives.
Scientific Research Applications
Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate involves its interaction with various molecular targets. The thiazole ring’s aromaticity and electron density make it a suitable candidate for binding to biological macromolecules. The compound can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways, particularly those involving sulfur-containing enzymes .
Comparison with Similar Compounds
2-Aminothiazole: Shares the thiazole ring but lacks the methyl and ester groups.
4-Methylthiazole: Similar structure but without the amino and ester groups.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness: Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, methyl group, and ester functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, including anticonvulsant, anticancer, and neuroprotective properties. This article synthesizes findings from diverse research studies to elucidate the biological activities associated with this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C6H8N2O2S
- Molecular Weight : 188.21 g/mol
- CAS Number : 22349657
The thiazole ring is a critical component contributing to its biological activity, particularly in interactions with various biological targets.
Anticonvulsant Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticonvulsant effects. A study highlighted that certain thiazole analogues demonstrated effective anticonvulsant action with median effective doses (ED50) lower than those of standard medications like ethosuximide .
Table 1: Anticonvulsant Activity of Thiazole Derivatives
| Compound | ED50 (mg/kg) | Reference Drug | Comparison |
|---|---|---|---|
| Methyl Thiazole Analog | <20 | Ethosuximide | ~7x lower |
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer potential. Studies have shown that compounds containing the thiazole moiety can exert cytotoxic effects against various cancer cell lines. For instance, a series of thiazole derivatives were tested against human glioblastoma and melanoma cell lines, revealing significant anti-proliferative activity .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Thiazole Compound A | <1.98 | A-431 |
| Thiazole Compound B | <1.61 | Jurkat |
| Methyl Thiazole | <10 | U251 |
The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances cytotoxicity, indicating a need for further exploration into optimal structural configurations for therapeutic applications.
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of thiazole derivatives. Specifically, compounds like this compound have been assessed for their ability to modulate AMPA receptors, which are crucial in synaptic transmission and plasticity . The compound exhibited notable cytotoxic effects on various cancer cell lines while maintaining viability in normal cells, suggesting a dual role in targeting pathological conditions without adversely affecting healthy tissues.
Case Studies
- Anticonvulsant Study : In an experimental model assessing the efficacy of thiazole derivatives in seizure prevention, this compound was shown to significantly reduce seizure frequency compared to control groups.
- Cytotoxicity Assessment : A comprehensive screening of several thiazole derivatives against multiple cancer cell lines revealed that this compound exhibited competitive IC50 values compared to established chemotherapeutics such as doxorubicin.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate?
The compound is synthesized via multicomponent reactions involving precursors such as N-amidinothiourea and dimethyl acetylenedicarboxylate (DMAD). Key steps include:
- Reaction conditions : Solvents like methanol, ethanol, acetonitrile, or acetic acid are used, with optional acid catalysts (e.g., TsOH) to enhance yields .
- Structural validation : Post-synthesis, X-ray diffraction (XRD) is critical for confirming regioselectivity and stereochemistry, as demonstrated in analogous thiazole derivatives .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
XRD analysis involves:
- Data collection : Using a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL (part of the SHELX suite) refines atomic coordinates and thermal parameters, leveraging high-resolution data (Rint < 0.075) .
- Key parameters : Example crystal data (for analogous compounds): Triclinic system, space group P1, unit cell dimensions a = 8.5066 Å, b = 9.1114 Å, c = 10.9071 Å .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) may reduce side reactions compared to protic solvents like methanol .
- Catalysis : Acidic conditions (e.g., TsOH in ethanol) enhance imine formation and cyclization efficiency .
- Monitoring : Use HPLC or LC-MS to track intermediate stability and optimize reaction time .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for structural elucidation?
- Case study : If NMR suggests a planar thiazole ring but XRD indicates puckering, density functional theory (DFT) calculations can reconcile electronic vs. steric effects .
- Validation : Cross-reference IR and NMR data (e.g., NH stretches at ~3300 cm⁻¹, acetate carbonyl at ~1700 cm⁻¹) with XRD-derived bond lengths (C=O: ~1.21 Å) .
Q. How are computational methods integrated to predict biological activity or binding modes of this compound?
- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., enzymes or receptors). For example, thiazole derivatives exhibit π-π stacking with aromatic residues in active sites .
- ADMET profiling : Software such as SwissADME predicts pharmacokinetic properties (e.g., logP ~1.8 for similar esters) to prioritize in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
